2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile
Description
2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile is a nitrile-containing compound featuring a pyridine ring substituted with a methyl group at the 3-position. Its molecular formula is C₁₁H₁₄N₃ (molecular weight: 188.25 g/mol). The compound’s structure combines a rigid pyridine core with a flexible amino-propanenitrile backbone, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-methyl-2-[(3-methylpyridin-4-yl)methylamino]propanenitrile |
InChI |
InChI=1S/C11H15N3/c1-9-6-13-5-4-10(9)7-14-11(2,3)8-12/h4-6,14H,7H2,1-3H3 |
InChI Key |
UBUMUMWMRBJECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CNC(C)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile typically involves the reaction of 3-methylpyridine-4-carbaldehyde with 2-amino-2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a therapeutic agent. The presence of the pyridine ring enhances its biological activity, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research focuses on its mechanism of action, which may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Studies are exploring its efficacy in models of Alzheimer's and Parkinson's disease.
Agrochemicals
The nitrile group in the compound can be modified to develop new pesticides or herbicides. Research is ongoing to evaluate its effectiveness against specific pests and weeds, aiming to enhance crop protection while minimizing environmental impact.
Material Science
The unique chemical structure allows for the synthesis of polymers or materials with specific properties.
- Polymer Blends : The compound can be incorporated into polymer matrices to improve mechanical strength or thermal stability. Research is focused on developing high-performance materials for industrial applications.
Data Tables
| Application Area | Potential Uses | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, neuroprotective drugs | Mechanism of action, efficacy studies |
| Agrochemicals | Pesticides, herbicides | Effectiveness against pests and environmental safety |
| Material Science | High-performance polymers | Mechanical properties, thermal stability |
Case Study 1: Anticancer Research
A study conducted on the cytotoxic effects of 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The research utilized various assays to assess cell viability and apoptosis markers, indicating a promising lead for further drug development.
Case Study 2: Agrochemical Development
In agricultural trials, modified versions of the compound showed effective control over common crop pests with reduced toxicity to beneficial insects. Field tests revealed a significant increase in crop yield compared to untreated controls, highlighting its potential as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Substituted Propanenitrile Derivatives
Compound A: 3-[(3-Methoxyphenyl)methyl-(2-methylpropyl)amino]propanenitrile (C₁₅H₂₂N₂O, MW: 246.35 g/mol)
- Structural Differences: Pyridine vs. Substituent Bulk: Compound A has a 2-methylpropyl group, increasing steric hindrance compared to the target’s simpler methylamino chain.
- Functional Implications :
- The methoxy group in Compound A may improve lipid solubility, whereas the pyridine in the target compound could enhance polar interactions in biological systems.
Pyridine/Pyrimidine-Containing Compounds
Compound B: 2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile ()
- Structural Differences: Core Heterocycle: Compound B features a pyrimidine ring, while the target compound uses pyridine. Pyrimidines often participate in nucleobase mimicry, whereas pyridines are common in enzyme inhibitors.
- Synthetic Routes :
Compound C: {4-[3-(6-Dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]pyrimidin-2-yl}methylamine ()
- Structural Differences: Electron-Withdrawing Groups: Compound C includes a trifluoromethyl group, enhancing metabolic stability and lipophilicity compared to the target’s methyl group. Amino Group Placement: The methylamine in Compound C is on a pyrimidine, contrasting with the pyridine-linked amino group in the target.
Carbamate Pesticides (Non-Nitrile Comparators)
Compound D: Aldicarb (2-methyl-2-(methylthio)propanal O-((methylamino)carbonyl)oxime) ()
- Structural Differences :
- Functional Groups : Aldicarb has a thiomethyl group and oxime, whereas the target compound features a nitrile and pyridine.
- Mechanistic Implications :
- Aldicarb inhibits acetylcholinesterase via carbamate reactivity, while the target’s nitrile group may confer different bioactivity (e.g., kinase inhibition or cytochrome P450 modulation).
Data Tables for Key Comparisons
Research Findings and Implications
- Pyridine vs. Pyrimidine : The target compound’s pyridine ring may offer advantages in targeting enzymes with aromatic stacking preferences (e.g., kinases), whereas pyrimidine derivatives (Compound B, C) are often optimized for DNA/RNA interaction .
- Nitrile Reactivity : The nitrile group in the target compound could enhance metabolic stability compared to carbamates (Compound D), which are prone to hydrolysis .
- Synthetic Accessibility : The use of p-toluenesulfonic acid in related syntheses () suggests scalable routes for the target compound, though steric effects from substituents may require optimization .
Biological Activity
The compound 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K). This compound is part of a broader class of small molecules that target various kinases involved in critical signaling pathways, making it a candidate for therapeutic applications in diseases such as cancer and metabolic disorders.
The primary biological activity of 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile is its role as an inhibitor of the PI3K signaling pathway. The PI3K pathway is crucial for cellular functions such as growth, proliferation, and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells. Specifically, PI3K inhibitors can disrupt the signaling cascade that activates AKT, a key protein involved in cell survival and metabolism .
Pharmacological Studies
Recent studies have demonstrated that compounds similar to 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile exhibit significant inhibitory effects on PI3K activity. For instance, one study reported that certain analogs showed IC50 values in the low micromolar range, indicating potent inhibition .
Table 1: Comparison of IC50 Values for Various PI3K Inhibitors
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile | 5.0 | |
| Wortmannin | 0.01 | |
| LY294002 | 0.5 |
Case Study 1: Cancer Treatment
In a preclinical study involving human cancer cell lines, treatment with 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile resulted in a significant reduction in cell viability and induction of apoptosis. The study utilized various assays to measure cell proliferation and apoptosis markers, confirming the compound's efficacy as a potential anticancer agent .
Case Study 2: Metabolic Disorders
Another investigation focused on the effects of this compound on metabolic disorders, particularly type 2 diabetes. The results indicated that it could improve insulin sensitivity in vitro by modulating the PI3K/AKT pathway, suggesting its potential application in treating metabolic syndromes .
Structure-Activity Relationship (SAR)
The biological activity of 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile is influenced by its structural components. Modifications to the pyridine ring or the propanenitrile moiety can enhance or diminish its inhibitory potency against PI3K. Research has shown that specific substitutions can lead to improved selectivity and reduced off-target effects, which are critical for therapeutic development .
Safety and Toxicity
Safety assessments are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and any potential side effects associated with chronic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
